molecular formula C21H18F2N4O3S B2470619 N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113102-26-3

N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2470619
CAS No.: 1113102-26-3
M. Wt: 444.46
InChI Key: MTENKXIEOBIAMD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, a methoxy group, and a pyrimidoindole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and dimethyl groups: These groups are usually introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the difluorophenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the acetamide linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step reactions that may include:

  • Formation of the Pyrimidine Core : Utilizing starting materials such as salicylaldehydes and malononitrile.
  • Substitution Reactions : Incorporating the difluorophenyl and sulfanyl groups through electrophilic aromatic substitution.
  • Final Acetylation : To introduce the acetamide functionality.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds with a pyrimidine moiety exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy can be attributed to the ability of the sulfanyl group to interact with bacterial cell membranes or enzymes essential for bacterial survival.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with enzymes like SIRT2 has been investigated through molecular docking studies, showing promising binding affinities that could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in a peer-reviewed journal reported that derivatives of pyrimidine compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Molecular Docking Studies : Research involving molecular docking simulations highlighted the potential of this compound to bind effectively to target proteins implicated in cancer progression .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialEffective against various bacterial strains ,
Enzyme InhibitionPotential SIRT2 inhibitor ,

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide: can be compared with other pyrimidoindole derivatives, such as:

Uniqueness

The presence of the difluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its chlorinated or brominated analogs.

Biological Activity

N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a novel compound that has attracted attention due to its potential biological activities. This article summarizes the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The molecular formula is C21H18F2N4O3SC_{21}H_{18}F_{2}N_{4}O_{3}S, and it has a molecular weight of 444.46 g/mol. Its structure includes:

  • Pyrimidine ring : A six-membered aromatic heterocyclic ring that enhances its interactions with biological targets.
  • Difluorophenyl group : This moiety is crucial for the compound's lipophilicity and receptor binding properties.
  • Thioether linkage : The sulfanyl group may play a role in the compound's reactivity and interaction with biological molecules.

Antibacterial Activity

Research indicates that derivatives of pyrimidine and indole compounds exhibit significant antibacterial properties. For instance, similar compounds have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

The antibacterial mechanism is likely linked to:

  • Inhibition of Enoyl-acyl-carrier-protein reductase : This enzyme is essential for bacterial fatty acid synthesis, making it a prime target for antibacterial agents.
  • Disruption of bacterial cell wall synthesis : By interfering with key enzymes in the biosynthetic pathway, these compounds can inhibit bacterial growth .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Studies have indicated that similar pyrimidine derivatives possess cytotoxic activity against various cancer cell lines. The proposed mechanisms include:

  • Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Inhibition of cell proliferation : By interfering with cell cycle progression, the compound can reduce tumor growth .

Synthesis and Evaluation

A study conducted on related compounds synthesized using multi-step organic reactions demonstrated that modifications in the structure significantly influenced their biological activities. The synthesis involved nucleophilic substitutions and condensation reactions to form the core structure .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies revealed high binding affinities with specific enzymes involved in metabolic pathways relevant to cancer and bacterial infections .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of fatty acid synthesis enzymes
AntitumorInduction of apoptosis and inhibition of cell proliferation
AntiviralPotential inhibition of viral replication pathways

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-15-8-11(22)4-6-14(15)23/h4-9H,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTENKXIEOBIAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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